Oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine
Overview
Description
Oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative. Oxalic acid, known for its systematic name ethanedioic acid, is a simple dicarboxylic acid with the formula HO−C(=O)−C(=O)−OH
Preparation Methods
The synthesis of oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine involves multiple steps, starting with the preparation of the morpholine derivative. This can be achieved through a series of reactions including etherification and substitution reactions. The final step involves the reaction of the morpholine derivative with oxalic acid under controlled conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylmethoxy and phenoxy groups, using reagents like halogens or nucleophiles.
Hydrolysis: The ester and ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of simpler products.
Scientific Research Applications
Oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The phenylmethoxy and phenoxy groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine can be compared with similar compounds such as:
Oxalic acid derivatives: These include oxalyl chloride and disodium oxalate, which have different reactivity and applications.
Morpholine derivatives: Compounds like 4-(2-phenoxyethyl)morpholine and 4-(2-methoxyphenoxy)ethylmorpholine share structural similarities but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its combined properties, offering a versatile platform for various applications in research and industry.
Properties
IUPAC Name |
oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.C2H2O4/c1-2-4-17(5-3-1)16-23-19-8-6-18(7-9-19)22-15-12-20-10-13-21-14-11-20;3-1(4)2(5)6/h1-9H,10-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXPLAFABLCSGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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